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1. Introduction

Pantoprazole is a proton pump inhibitor that suppresses gastric acid secretion and is widely
used for the treatment of acid-related gastrointestinal disorders.[1][2] It is a substituted
benzimidazole that is highly unstable in acidic environments, necessitating its formulation in
enteric-coated dosage forms.[2] The sodium salt, specifically pantoprazole sodium
sesquihydrate, is the commonly used form in pharmaceutical preparations.[1]

The stability of a drug substance and its product is a critical quality attribute that ensures safety
and efficacy throughout its shelf life.[3] Stability testing provides evidence on how the quality of
a drug varies over time under the influence of environmental factors like temperature, humidity,
and light.[3] This protocol outlines a comprehensive approach to the stability testing of
pantoprazole sodium sesquihydrate, adhering to the International Council for Harmonisation
(ICH) guidelines, specifically ICH Q1A(R2).[3][4] It covers long-term, accelerated, and forced
degradation studies, along with the analytical methodology required to assess stability.

2. Key Stability-Indicating Parameters

The following parameters are critical for evaluating the stability of pantoprazole sodium
sesquihydrate:
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Appearance: Visual inspection for any changes in color or physical state. Acidic degradation
can cause the solution to turn yellow.[1]

Assay: Quantification of the active pharmaceutical ingredient (API).

Degradation Products/Impurities: Identification and quantification of any new impurities or
changes in the impurity profile. Common degradation products include pantoprazole sulfone
and pantoprazole sulfide.[5][6][7]

Water Content: For the sesquihydrate form, monitoring water content is crucial.

Dissolution: For formulated products, ensuring the drug release profile remains within
specification.

. Experimental Protocols

This section details the methodologies for conducting comprehensive stability and forced

degradation studies.

3.1. Materials and Equipment

Pantoprazole Sodium Sesquihydrate (Reference Standard and Test Batches)

HPLC grade acetonitrile, methanol, potassium dihydrogen phosphate, dipotassium hydrogen
phosphate

Reagents for forced degradation: Hydrochloric acid (HCI), Sodium hydroxide (NaOH),
Hydrogen peroxide (H202)

Validated Stability Chambers (ICH compliant)

High-Performance Liquid Chromatography (HPLC) system with UV or PDA detector[1][5]
Analytical Balance

pH Meter

Photostability Chamber[8]
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3.2. Protocol 1: ICH Stability Study
This protocol follows the ICH Q1A(R2) guideline for formal stability studies.[3]
3.2.1. Study Design

o Batches: At least three primary batches of the drug substance or product should be included.

[31[°]

o Container Closure System: The packaging used in the study must be the same as or
simulate the proposed packaging for storage and distribution.[3]

o Storage Conditions & Duration:
o Long-term: 25°C £ 2°C / 60% RH £ 5% RH for a minimum of 12 months.[3][8]

o Intermediate: 30°C £ 2°C / 65% RH = 5% RH for 6 months. (Required if significant change
occurs during accelerated studies).[3]

o Accelerated: 40°C £ 2°C / 75% RH £ 5% RH for 6 months.[3][8]
e Testing Frequency:
o Long-term: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[8][10]
o Accelerated: 0, 3, and 6 months.[9]
o Intermediate: 0, 6, and 12 months.[3]
3.2.2. Methodology

» Place the required number of samples from each of the three batches into validated stability
chambers set to the specified conditions.

o At each designated time point, withdraw samples.

e For solid dosage forms, perform tests for appearance, assay, degradation products, water
content, and dissolution.
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» For the drug substance, perform tests for appearance, assay, degradation products, and
water content.

e Analyze the samples using the validated stability-indicating HPLC method described in
Protocol 3.

3.3. Protocol 2: Forced Degradation Study

Forced degradation (stress testing) helps to identify potential degradation products and
establish the intrinsic stability of the molecule.[5][9] The goal is to achieve partial degradation
(e.g., 10-20%) to ensure the analytical method can effectively separate the parent drug from its
degradants.[5]

3.3.1. Preparation of Stock Solution

Prepare a stock solution of pantoprazole in a suitable solvent (e.g., methanol) at a
concentration of approximately 1 mg/mL.[5][11]

3.3.2. Stress Conditions

e Acid Hydrolysis: Mix an aliquot of the stock solution with 0.01 M - 1 M HCL.[1][5]
Pantoprazole degrades rapidly in strong acid.[1] For example, heat at 80°C for 8 hours in 1
M HCI, cool, and neutralize with an equivalent amount of 1 M NaOH before dilution and
analysis.[5]

o Base Hydrolysis: Pantoprazole is relatively stable under basic conditions.[1][6][7] Use
stronger conditions if necessary, such as mixing with 0.1 M NaOH and heating.

o Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Allow
the reaction to proceed at room temperature for several hours.[1] Pantoprazole degrades
substantially under oxidative conditions, often forming the sulfone impurity.[5][6][7]

o Thermal Degradation: Expose the solid drug powder to dry heat at 70°C for 24 hours.[1]
Alternatively, heat a solution of the drug.

o Photolytic Degradation: Expose a solution of pantoprazole (e.g., 1 mg/mL in methanol) to
light providing an overall illumination of not less than 1.2 million lux hours and an integrated
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near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[8][11]
Keep a control sample in the dark.

3.4. Protocol 3: Stability-Indicating HPLC Method

A reversed-phase HPLC (RP-HPLC) method is most common for analyzing pantoprazole and
its degradation products.[5]

Column: C18 column (e.g., Hypersil ODS, Nova-Pak C18, 250 mm x 4.6 mm, 5 pum).[1][6]
[12]

* Mobile Phase: A mixture of a phosphate buffer and acetonitrile is commonly used. An
example is a gradient or isocratic elution with a buffer like 0.01 M potassium dihydrogen
phosphate (pH adjusted to 7.0-7.4) and acetonitrile.[1][6][12]

e Flow Rate: 1.0 mL/min.[6][12]

o Detection Wavelength: 290 nm.[1][6][12]

e Injection Volume: 20 pL.[12]

e Procedure:

[e]

Prepare the mobile phase and degas it.

o

Prepare standard solutions of pantoprazole and samples from the stability studies at a
suitable concentration (e.g., 25 pg/mL) in the mobile phase.[1]

o

Equilibrate the HPLC system with the mobile phase.

[¢]

Inject the standard and sample solutions.

[¢]

Identify and quantify pantoprazole and its degradation products by comparing retention
times and peak areas with the reference standard.

4. Data Presentation
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Quantitative data from stability studies should be summarized in tables to facilitate analysis and
comparison.

Table 1: Stability Data for Pantoprazole Sodium Sesquihydrate (Drug Substance) Storage
Condition: 40°C + 2°C / 75% RH + 5% RH

Test Specificatio

Initial 1 Month 3 Months 6 Months
Parameter n
White to
Appearance off-white Conforms Conforms Conforms Conforms
powder
Assay (%) 98.0 - 102.0 99.8 99.5 98.9 98.1
Pantoprazole
<0.20 <0.05 0.08 0.15 0.19
Sulfone (%)
Pantoprazole
] <0.20 <0.05 0.06 0.11 0.15
Sulfide (%)
Total
<0.50 0.15 0.20 0.35 0.48

Impurities (%)

| Water Content (%) | 9.5-11.5|10.1]10.2|10.3|10.5|

Table 2: Stability Data for Pantoprazole Enteric-Coated Tablets Storage Condition: 25°C + 2°C /
60% RH + 5% RH
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Test Specificatio .
Initial 6 Months 12 Months 24 Months
Parameter n
Yellow,
oval,
Appearance . Conforms Conforms Conforms Conforms
biconvex
tablets
Assay (%) 90.0 - 110.0 101.2 100.8 100.1 99.2
Total
Degradation NMT 1.0 0.21 0.25 0.31 0.45

Products (%)

| Dissolution (%) | NLT 80% in 45 min | 95|94 | 92 | 89 |

5. Visualizations
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1. Study Setup
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Caption: Experimental workflow for pantoprazole stability testing.
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Caption: Potential degradation pathways of pantoprazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1177837#protocol-for-pantoprazole-sodium-
sesquihydrate-stability-testing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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